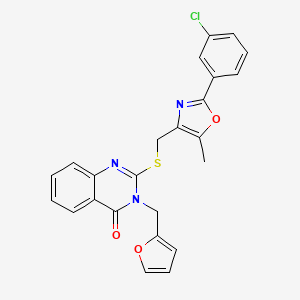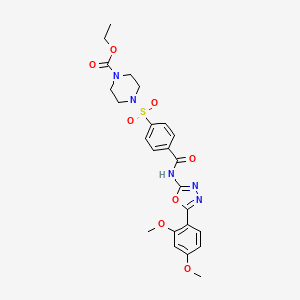
N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds and their chemical properties, which can be used to infer some aspects of the compound . The first paper discusses a reagent with an imidazole ring that is used for preparing imidazole-amine ligands, indicating the importance of such structures in synthetic chemistry . The second paper focuses on the synthesis and pKa determination of acetamide derivatives that contain an imidazole ring, similar to the thiazole ring in the compound of interest . These studies highlight the relevance of heterocyclic compounds in drug design and synthesis.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, starting from a precursor such as 1-methyl-2-carboxaldehyde, as mentioned in the first paper . The process includes reductive amination reactions, which could be relevant for synthesizing this compound. The second paper describes the synthesis of acetamide derivatives by reacting imidazole-thione derivatives with chloroacetamide compounds . Although the exact synthesis of this compound is not detailed, these methods provide a foundation for potential synthetic routes.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized using techniques such as 1H NMR, FTIR, MS, and elemental analysis . These techniques confirm the structure of the synthesized compounds and are essential for understanding the molecular framework and functional groups present in the compound.
Chemical Reactions Analysis
The chemical reactions involving compounds with imidazole and thiazole rings often include coordination with various functional groups, as indicated by the synthesis of ligands with second coordination sphere functional groups . The reactivity of such compounds is influenced by their heterocyclic structure and the presence of nitrogen atoms, which can undergo protonation as seen in the pKa determination study .
Physical and Chemical Properties Analysis
The physical and chemical properties of the related compounds are determined through spectroscopic methods. The pKa values, which indicate the acidity of the compounds, are found to vary depending on the specific structure and the site of protonation . These properties are crucial for understanding the behavior of the compounds in different environments and can influence their potential applications in drug development.
Scientific Research Applications
Cell Growth and Cytotoxicity Assays
N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide, commonly known as MTT, is widely used in cell growth assays. Cory et al. (1991) found that MTT, in combination with certain compounds, can create a water-soluble formazan product that helps in assessing cell viability. This method is applicable across various cell lines, including leukemia and tumor cells, making it a crucial tool in cancer research (Cory et al., 1991).
Predicting Chemotherapy Responses
Nakamura et al. (2006) demonstrated the use of MTT in predicting patient responses to chemotherapy in gastric cancer, showing its potential in personalized medicine. The study indicated that MTT can help select appropriate chemotherapeutic agents, thus potentially improving patient survival (Nakamura et al., 2006).
Evaluation of Drug Toxicity
Kasugai et al. (1991) utilized MTT to evaluate the cytotoxic effects of phenolic compounds on rat dental pulp cells. This method helps in determining the safety and potential toxicity of new dental drugs and materials (Kasugai et al., 1991).
Assessing Drug Sensitivity in Cancer Cells
Kabeshima et al. (2002) applied MTT in evaluating the effectiveness of adjuvant chemotherapy in patients with advanced colorectal cancer. The study highlights the assay's utility in selecting optimal chemotherapy strategies based on individual patient sensitivity (Kabeshima et al., 2002).
Use in Pediatric Leukemia
Pieters et al. (1988) adapted the MTT assay to assess the effect of antineoplastic drugs on lymphoblasts in children with leukemia, indicating its utility in pediatric oncology (Pieters et al., 1988).
Surface Electrochemistry Studies
Marques et al. (1995) explored the surface electrochemistry of MTT, which is crucial for understanding its redox properties in various biological and chemical applications (Marques et al., 1995).
Mechanism of Action
Target of Action
The compound shares a structural similarity with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (mtt), which is known to interact with mitochondrial dehydrogenases . These enzymes play a crucial role in cellular respiration and energy production.
Mode of Action
Based on its structural similarity to mtt, it can be hypothesized that it might be reduced by mitochondrial dehydrogenases in viable cells . This reduction could lead to changes in cellular metabolism, potentially affecting cell viability and proliferation.
Result of Action
The MTT assay, which uses MTT’s reduction in viable cells as a measure of cell viability, suggests that compounds like N-(4,5-dimethylthiazol-2-yl)-3-tosylpropanamide could have significant effects on cellular health and proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-10-4-6-13(7-5-10)22(19,20)9-8-14(18)17-15-16-11(2)12(3)21-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSSZSRXWQHYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-benzyl-2-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B3009770.png)





![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3009780.png)
![6-Amino-2-[4-(tert-butyl)phenyl]chromen-4-one](/img/structure/B3009781.png)




![Ethyl 5-[(2,4-dichlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3009789.png)
